molecular formula C6H4LiN5O2 B6188501 lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2648956-56-1

lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B6188501
CAS RN: 2648956-56-1
M. Wt: 185.1
InChI Key:
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . Various synthetic methods have been developed, providing access to a wide range of 1,2,4-triazolo[1,5-a]pyrimidines via multistep synthetic routes .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine system presents four different families of isomers . The most studied isomer is [1,2,4]triazolo[1,5-a]pyrimidine .


Chemical Reactions Analysis

The chemistry and applications of [1,2,4]triazolo[1,5-a]pyrimidines have continued and even accelerated over the decades . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound. For example, some compounds in this class have been described in the literature with various IR and NMR spectral data .

Mechanism of Action

While the exact mechanism of action can vary depending on the specific compound and its biological target, some [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with biological receptors through hydrogen-bonding and dipole interactions .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound and its intended use. Some compounds in this class are used in pharmaceuticals and have been evaluated for their safety in that context .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . Future research may focus on developing new and efficient methodologies for accessing new [1,2,4]triazolo[1,5-a]pyrimidine scaffolds, which would be very useful for the discovery of new drug candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the lithium(1+) salt of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid." ] }

CAS RN

2648956-56-1

Molecular Formula

C6H4LiN5O2

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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